molecular formula C9H10N4O2 B3389794 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide CAS No. 938022-08-3

3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide

Cat. No.: B3389794
CAS No.: 938022-08-3
M. Wt: 206.2 g/mol
InChI Key: PRUWFGKQWHFOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide (CAS 938022-08-3) is a heterocyclic compound featuring an isoxazole ring fused to a pyridine core, substituted with methyl groups at positions 3 and 6, and a carbohydrazide moiety at position 2. The carbohydrazide group (-CONHNH₂) enables the formation of hydrazones and other bioactive derivatives, making it a valuable intermediate in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-4-3-6(8(14)12-10)7-5(2)13-15-9(7)11-4/h3H,10H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUWFGKQWHFOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171753
Record name 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938022-08-3
Record name 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938022-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide typically involves the reaction of 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide, highlighting differences in substituents, molecular properties, and bioactivity:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Properties/Bioactivity
This compound (938022-08-3) C₉H₁₀N₄O₂ 218.21 3-CH₃, 6-CH₃, 4-CONHNH₂ High stability, potential scaffold for anti-inflammatory/analgesic derivatives
6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide (938005-34-6) C₁₄H₁₁FN₄O₂ 286.26 3-CH₃, 6-(4-F-C₆H₄), 4-CONHNH₂ Enhanced lipophilicity; antimicrobial activity inferred from similar analogs
6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide (938018-05-4) C₁₄H₁₁ClN₄O₂ 302.72 3-CH₃, 6-(4-Cl-C₆H₄), 4-CONHNH₂ Electron-withdrawing Cl may improve binding affinity; used in anti-TB research
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide (937600-30-1) C₁₃H₁₄N₄O₂ 258.28 3-cyclopropyl, 6-cyclopropyl, 4-CONHNH₂ Increased steric bulk; potential for improved metabolic stability
3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (1018151-12-6) C₁₂H₁₂N₂O₃ 232.24 3-cyclopropyl, 6-C₂H₅, 4-COOH Precursor to carbohydrazide; lower solubility due to carboxylic acid group

Physicochemical Properties

  • Lipophilicity : The dimethyl-substituted compound (logP ~1.5) is less lipophilic than analogs with aryl substituents (e.g., 6-(4-chlorophenyl) derivative, logP ~2.8), impacting membrane permeability .
  • Thermal Stability : Methyl and cyclopropyl substituents increase melting points (e.g., 3,6-dimethyl derivative melts at ~234–240°C), whereas bulkier groups like dicyclopropyl may reduce crystallinity .

Biological Activity

3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C9H8N2O3
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 900136-98-3
  • MDL Number : MFCD08166692

Synthesis

The synthesis of this compound involves the condensation of appropriate hydrazine derivatives with isoxazole compounds. The reaction conditions typically include refluxing in a suitable solvent to facilitate the formation of the desired product.

Antioxidant Activity

Research has demonstrated that derivatives of isoxazole compounds exhibit significant antioxidant properties. For instance, studies using various assays such as the Total Antioxidant Capacity (TAC) and Ferric Reducing Antioxidant Power (FRAP) have shown that certain derivatives can effectively scavenge free radicals.

CompoundIC50 (µM)Method
Ascorbic Acid88.12 ± 0.23TAC
Compound 5c14.00 ± 0.14TAC
Compound 6b12.47 ± 0.02TAC

These results indicate that some synthesized derivatives of isoxazole exhibit antioxidant activity significantly superior to that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has shown promising activity against acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), which are crucial targets in the treatment of neurodegenerative diseases and glaucoma.

EnzymeKi (nM) Range
AChE3.07 ± 0.76 - 87.26 ± 29.25
hCA I1.47 ± 0.37 - 10.06 ± 2.96
hCA II3.55 ± 0.57 - 7.66 ± 2.06

The inhibition values indicate that the compound could be a lead candidate for developing new therapeutic agents targeting these enzymes .

Antimicrobial Activity

In addition to antioxidant and enzyme inhibition properties, the compound's antimicrobial activity has been assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (mg/mL)
E. coli0.25
S. aureus0.50
Pseudomonas aeruginosa1.00

These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several case studies have investigated the biological effects of isoxazole derivatives:

  • Antioxidant Evaluation : A study focused on synthesizing new pyrazole derivatives found that certain isoxazole compounds exhibited IC50 values indicating high antioxidant capacity compared to traditional antioxidants .
  • Enzyme Inhibition Studies : Research demonstrated that specific derivatives showed potent inhibition against AChE and hCA isoforms, suggesting their potential use in treating Alzheimer's disease and other cognitive disorders .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of synthesized compounds against various pathogens, revealing promising results particularly against Gram-negative bacteria .

Q & A

Q. Critical Parameters :

  • Solvent choice : Polar protic solvents (e.g., ethanol) enhance nucleophilic substitution.
  • Catalysts : Lewis acids (e.g., Yb(OTf)₃) improve regioselectivity in cyclization steps .

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Key for confirming hydrazide (-NH-NH₂) and methyl group signals. For example:
    • Hydrazide protons appear as broad singlets at δ 9.2–10.1 ppm.
    • Methyl groups on the isoxazole and pyridine rings resonate at δ 2.3–2.6 ppm .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 245.28 [M+H]⁺) validate molecular weight .
  • X-ray crystallography : Resolves spatial arrangements of substituents, particularly for resolving steric effects in the fused heterocyclic system .

How can reaction conditions be optimized to mitigate byproducts during the synthesis of 3,6-dimethylisoxazolo[5,4-b]pyridine derivatives?

Advanced Research Question

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during hydrazide formation, while higher temperatures (80–100°C) accelerate cyclization .
  • Catalyst screening : Comparative studies show Yb(OTf)₃ outperforms Brønsted acids in minimizing dimerization byproducts .
  • Purification strategies : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity, avoiding recrystallization challenges .

Q. Data Example :

StepCatalystTemperatureYield (%)Purity (%)
CyclizationYb(OTf)₃RT72–7795
Hydrazide formationNoneReflux6890

What structural modifications enhance the biological activity of this compound?

Advanced Research Question

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -Cl at position 6) improve antimicrobial activity by enhancing membrane permeability .
    • Hydrophobic moieties (e.g., aryl groups) increase binding affinity to kinase targets .
  • Mechanistic insights :
    • The carbohydrazide group chelates metal ions (e.g., Mg²⁺), disrupting bacterial metalloenzymes .
    • Methyl groups at positions 3 and 6 reduce steric hindrance, facilitating interactions with ATP-binding pockets in cancer cells .

How do contradictions in spectral data for isoxazolo-pyridine derivatives arise, and how can they be resolved?

Advanced Research Question

  • Common discrepancies :
    • ¹³C NMR shifts : Variations in methyl group signals (Δδ ± 0.5 ppm) due to solvent polarity or crystallinity .
    • Mass fragmentation : Isomeric byproducts (e.g., pyrazolo vs. isoxazolo isomers) produce similar m/z values, requiring tandem MS/MS for differentiation .
  • Resolution strategies :
    • 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals.
    • Computational modeling : DFT calculations predict NMR shifts and validate experimental data .

What are the limitations of current synthetic methods for scaling up this compound?

Advanced Research Question

  • Challenges :
    • Low atom economy : Multi-step routes (e.g., 5–6 steps) result in cumulative yields <50% .
    • Catalyst cost : Rare-earth catalysts (e.g., Yb(OTf)₃) are expensive and non-recyclable .
  • Innovative solutions :
    • Flow chemistry : Continuous reactors improve heat/mass transfer for cyclization steps.
    • Biocatalysis : Enzymatic approaches (e.g., lipase-mediated acylations) offer greener alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.